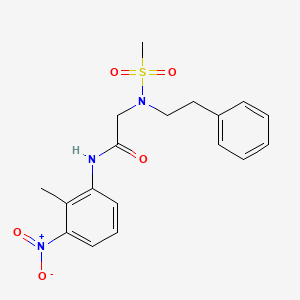![molecular formula C19H15ClN2OS B3500827 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide](/img/structure/B3500827.png)
4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CP-154,526, and it is a selective antagonist of the corticotropin-releasing factor (CRF) type 1 receptor. The CRF system plays a crucial role in the regulation of the stress response, and dysregulation of this system has been implicated in a variety of psychiatric disorders, including anxiety and depression. CP-154,526 has been studied extensively in animal models and has shown promise as a tool for investigating the role of the CRF system in these disorders.
Mécanisme D'action
CP-154,526 is a selective antagonist of the 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide type 1 receptor, which is expressed in the brain and other tissues. The 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide system plays a key role in the regulation of the stress response, and dysregulation of this system has been implicated in a variety of psychiatric disorders. By blocking the effects of 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide at the type 1 receptor, CP-154,526 can modulate the stress response and potentially have therapeutic effects in these disorders.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have a number of effects on biochemical and physiological processes in animal models. For example, administration of CP-154,526 has been shown to reduce the release of stress hormones such as cortisol and ACTH, as well as to reduce anxiety-like behavior in response to stress. In addition, CP-154,526 has been shown to modulate feeding behavior and energy balance, potentially through its effects on the 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-154,526 is its selectivity for the 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide type 1 receptor, which allows for more precise investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation of CP-154,526 is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are a number of potential future directions for research on CP-154,526. One area of interest is the potential therapeutic applications of this compound in psychiatric disorders such as anxiety and depression. In addition, further investigation of the role of the 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide system in addiction and feeding behavior may lead to new insights into the pathophysiology of these conditions. Finally, the development of longer-acting analogs of CP-154,526 may increase its usefulness in certain experimental paradigms.
Applications De Recherche Scientifique
CP-154,526 has been used extensively in animal models to investigate the role of the 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide system in anxiety and depression. Studies have shown that administration of CP-154,526 can block the effects of stress on behavior and physiology, suggesting that the compound may have therapeutic potential for these disorders. In addition, CP-154,526 has been used to investigate the role of the 4-{[(4-chlorophenyl)thio]methyl}-N-3-pyridinylbenzamide system in addiction, as well as in the regulation of feeding behavior and energy balance.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-16-7-9-18(10-8-16)24-13-14-3-5-15(6-4-14)19(23)22-17-2-1-11-21-12-17/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUYJVRCXVGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B3500748.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500781.png)

![1-[(4-chlorophenyl)sulfonyl]-N,N'-bis(3-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3500786.png)
![2-{2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B3500809.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3500812.png)
![3-(4-chlorophenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B3500814.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3500823.png)
![4-chloro-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3500830.png)

![4-(4-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3500846.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3500852.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3500856.png)